2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine
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Overview
Description
2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine is an organic compound characterized by the presence of a thiazolidine ring substituted with a dimethoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine typically involves the reaction of 2-methyl-1,3-thiazolidine with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidines.
Scientific Research Applications
2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethoxyethyl)-1,3-thiazolidine
- 2-Methyl-1,3-thiazolidine
- 2-(2,2-Dimethoxyethyl)-2-methyl-1,3-oxazolidine
Uniqueness
2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine is unique due to the presence of both a dimethoxyethyl group and a methyl group on the thiazolidine ring. This combination of substituents imparts specific chemical properties and reactivity that are distinct from other similar compounds. For example, the dimethoxyethyl group can influence the compound’s solubility and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
51859-72-4 |
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Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C8H17NO2S/c1-8(9-4-5-12-8)6-7(10-2)11-3/h7,9H,4-6H2,1-3H3 |
InChI Key |
BIKPZSXYGBGIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCS1)CC(OC)OC |
Origin of Product |
United States |
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